molecular formula C11H11ClN4OS B11089279 N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide

Cat. No.: B11089279
M. Wt: 282.75 g/mol
InChI Key: DJLYOCFGAANLGB-UHFFFAOYSA-N
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Description

N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is a synthetic organic compound characterized by its unique chemical structure, which includes a chloro-substituted phenyl ring, a triazole ring, and a sulfanylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.

    Attachment of the Sulfanyl Group: The triazole ring is then reacted with a thiol compound to introduce the sulfanyl group. This step often requires a catalyst such as a base (e.g., sodium hydroxide) to facilitate the reaction.

    Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with an acylating agent, such as acetyl chloride, to form the acetamide group.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and the selection of cost-effective reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the acetamide group, potentially leading to the formation of amines or other reduced derivatives.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA)

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Nucleophiles for Substitution: Amines, thiols, alkoxides

Major Products

    Sulfoxides and Sulfones: From oxidation reactions

    Amines: From reduction reactions

    Substituted Phenyl Derivatives: From nucleophilic substitution reactions

Scientific Research Applications

Chemistry

In chemistry, N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical transformations and the development of new synthetic methodologies.

Biology and Medicine

In the field of biology and medicine, this compound has shown potential as an antimicrobial agent due to its ability to inhibit the growth of certain bacteria and fungi. It is also being investigated for its potential use in cancer therapy, as it may interfere with specific cellular pathways involved in tumor growth and proliferation.

Industry

In industry, the compound can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals. Its versatility makes it a valuable component in the synthesis of various functional materials.

Mechanism of Action

The mechanism of action of N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. For example, in antimicrobial applications, it may inhibit key enzymes or disrupt cell membrane integrity, leading to cell death. In cancer therapy, it may interfere with signaling pathways that regulate cell division and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chlorophenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
  • N-(2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide
  • N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-3-ylsulfanyl)acetamide

Uniqueness

N-(3-chloro-2-methylphenyl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide is unique due to the specific combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of the chloro and methyl groups on the phenyl ring, along with the triazole and sulfanylacetamide moieties, provides a versatile platform for further chemical modifications and applications.

This detailed overview highlights the significance of this compound in various scientific and industrial contexts

Properties

Molecular Formula

C11H11ClN4OS

Molecular Weight

282.75 g/mol

IUPAC Name

N-(3-chloro-2-methylphenyl)-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide

InChI

InChI=1S/C11H11ClN4OS/c1-7-8(12)3-2-4-9(7)15-10(17)5-18-11-13-6-14-16-11/h2-4,6H,5H2,1H3,(H,15,17)(H,13,14,16)

InChI Key

DJLYOCFGAANLGB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)CSC2=NC=NN2

Origin of Product

United States

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